9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one
Beschreibung
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 9-(Sulfooxy)dibenz[b,f]oxazepin-11(10H)-one through analysis of both ¹H and ¹³C spectra. The complex aromatic system generates characteristic signals in specific regions of the NMR spectrum that enable structural confirmation and substitution pattern determination.
Proton Nuclear Magnetic Resonance analysis reveals distinct chemical shift regions corresponding to different structural environments. Aromatic protons in dibenzoxazepine systems typically appear in the 7.0-8.5 ppm region. The specific substitution pattern creates unique coupling patterns and chemical shift distributions that distinguish this compound from related derivatives.
The seven-membered oxazepine ring introduces conformational complexity that affects NMR spectral patterns. Unlike six-membered rings that often exhibit rapid conformational exchange, seven-membered rings may display restricted rotation that leads to broader signals or complex multipicity patterns. The presence of the ketone functionality at position 11 influences the chemical environment of adjacent protons through electronic effects.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through chemical shift analysis of carbon environments. Aromatic carbons typically resonate between 120-140 ppm, while the carbonyl carbon appears significantly downfield, usually around 170-200 ppm. The carbon atom bearing the sulfate ester substituent experiences deshielding effects that shift its resonance to lower field compared to unsubstituted positions.
Infrared (IR) and Raman Spectroscopy
Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within 9-(Sulfooxy)dibenz[b,f]oxazepin-11(10H)-one. The carbonyl stretch from the ketone functionality typically appears as a strong absorption around 1650-1700 cm⁻¹, depending on the electronic environment and conjugation effects within the aromatic system.
The sulfate ester group contributes multiple characteristic infrared absorption bands. Sulfur-oxygen stretching vibrations typically appear in the 1000-1200 cm⁻¹ region, with multiple bands due to the different sulfur-oxygen bond environments within the sulfate group. The presence of hydroxyl functionality associated with the hydrogen sulfate group may contribute broad absorption around 3200-3600 cm⁻¹.
Aromatic carbon-carbon stretching vibrations appear in the 1400-1600 cm⁻¹ region, while aromatic carbon-hydrogen bending modes contribute to absorptions in the 1000-1300 cm⁻¹ range. The complex substitution pattern creates a fingerprint region that provides unique identification capabilities for this specific compound.
Raman spectroscopy complements infrared analysis by providing information about symmetrical vibrations that may be weak or inactive in infrared spectra. The aromatic ring breathing modes and symmetric stretching vibrations of the sulfate group are typically enhanced in Raman spectra, providing additional structural confirmation.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides molecular weight confirmation and structural information through fragmentation pattern analysis. The molecular ion peak appears at m/z 307.28, corresponding to the calculated molecular weight of 9-(Sulfooxy)dibenz[b,f]oxazepin-11(10H)-one.
Common fragmentation pathways for this compound likely include loss of the sulfate group, which would generate a fragment ion at m/z 211, corresponding to the parent dibenz[b,f]oxazepin-11(10H)-one structure. Further fragmentation may involve loss of carbon monoxide from the ketone functionality, generating fragments at m/z 183.
The dibenzoxazepine ring system typically undergoes fragmentation through retro-Diels-Alder type reactions, generating smaller aromatic fragments. These fragmentation patterns are characteristic of the compound class and provide structural confirmation through comparison with authentic standards and literature fragmentation data.
Tandem mass spectrometry experiments can provide additional structural information through controlled fragmentation of specific precursor ions, enabling detailed mapping of fragmentation pathways and confirmation of structural assignments.
Comparative Structural Analysis with Dibenzoxazepine Derivatives
Comparative structural analysis between 9-(Sulfooxy)dibenz[b,f]oxazepin-11(10H)-one and related dibenzoxazepine derivatives reveals significant structural modifications introduced by the sulfate ester functionality. The parent compound dibenz[b,f]oxazepin-11(10H)-one serves as the fundamental structural framework for comparison.
The unsubstituted dibenz[b,f]oxazepine, with molecular formula C₁₃H₉NO and molecular weight 195.22 g/mol, represents the core heterocyclic system without additional functionalization. This compound exhibits a melting point of 68-69°C and demonstrates the basic structural features of the dibenzoxazepine class.
The introduction of the ketone functionality at position 11 significantly increases the melting point from 68-69°C to 211-213°C, indicating enhanced intermolecular interactions in the solid state. This dramatic increase suggests that the ketone group participates in hydrogen bonding or dipole-dipole interactions that stabilize the crystal lattice.
Further modification through sulfation at position 9 adds considerable molecular weight and introduces multiple oxygen atoms capable of hydrogen bonding. The sulfate ester group significantly alters the electronic distribution within the aromatic system through both inductive and resonance effects. These electronic modifications influence chemical reactivity and potential biological activity compared to the parent compounds.
Eigenschaften
IUPAC Name |
(6-oxo-5H-benzo[b][1,4]benzoxazepin-4-yl) hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6S/c15-13-8-4-1-2-5-9(8)19-10-6-3-7-11(12(10)14-13)20-21(16,17)18/h1-7H,(H,14,15)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINRFPLPYWZUBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(O2)C=CC=C3OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858408 | |
| Record name | 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88373-18-6 | |
| Record name | 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Palladium-Catalyzed Intramolecular Cyclocarbonylation
A palladium-catalyzed approach is described in, where 2-(2-iodophenoxy)anilines undergo cyclocarbonylation. Key steps include:
-
Reagents : PdI₂ and Cytop 292 (1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane) as a ligand.
-
Conditions : Mild reaction temperatures (60–80°C) in polar aprotic solvents like dimethylformamide (DMF).
This method is favored for its regioselectivity and compatibility with electron-donating substituents.
Nitro Reduction and Cyclization
An alternative route involves nitro-group reduction followed by cyclization. For example, details the hydrogenation of 3-nitro-dibenz[b,f]oxazepin-11(10H)-one using Raney nickel under high-pressure hydrogen (51 atm).
-
Catalyst : Raney nickel or palladium on carbon.
-
Solvents : Methanol or dioxane.
Integrated Synthesis Pathways
Combining cyclization and sulfonation steps, two pathways emerge:
Pathway A: Sequential Cyclization-Sulfonation
-
Overall Yield : 45–60%.
Pathway B: Nitro Reduction Followed by Sulfonation
-
Reduce nitro-dibenzooxazepinone intermediates (e.g., 7-nitro derivatives) using Raney nickel.
-
Sulfonate the resulting hydroxylated compound.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Regioselectivity in Sulfonation
Position 9 is sterically hindered, necessitating precise control. Strategies include:
Analyse Chemischer Reaktionen
Types of Reactions
9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the removal of the sulfooxy group.
Substitution: Nucleophilic substitution reactions are common, where the sulfooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dibenzoxazepine without the sulfooxy group.
Substitution: Various substituted dibenzoxazepines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substitution Patterns
Dibenzoxazepinone derivatives exhibit diverse biological activities depending on substituent type and position. Key analogues include:
Physicochemical Properties
- Regioselectivity: Seven-membered dibenzoxazepinones exhibit distinct substitution patterns vs. five-membered heterocycles (e.g., benzo[d]isoxazoles) .
Key Research Findings
Activity vs. Substituent Position
Biologische Aktivität
9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one, with the CAS number 88373-18-6, is a complex organic compound belonging to the dibenzoxazepine family. It features a sulfooxy group that imparts unique chemical properties, making it a subject of interest in various scientific fields, particularly in biological research. Its molecular formula is C13H9NO6S, and it has a molecular weight of 307.28 g/mol .
Anticancer Potential
The anticancer properties of dibenzoxazepine derivatives have garnered attention due to their ability to modulate various cellular pathways involved in cancer progression. Preliminary studies suggest that this compound may interact with key molecular targets associated with cancer cell proliferation and survival. For instance, compounds structurally similar to this one have been shown to influence apoptosis and cell cycle regulation in cancer cells .
The mechanism of action for this compound is hypothesized to involve:
- Interaction with Enzymes : The sulfooxy group may enhance binding affinity to specific enzymes or receptors involved in disease pathways.
- Modulation of Signaling Pathways : Similar compounds have been noted for their ability to modulate signaling pathways such as MAPK and PI3K/Akt, which are crucial in cancer biology .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Moderate | Potential |
| Dibenz[b,f][1,4]oxazepin-11(10H)-one | Structure | Low | Limited |
| Pyridobenzoxazepin-6(5H)-one | Structure | High | Moderate |
Note: Structures are illustrative and not actual representations.
Study on Antimicrobial Effects
A study conducted on dibenzoxazepine derivatives highlighted their potential as antimicrobial agents. The sulfooxy group was found to significantly enhance the activity against Gram-positive bacteria. This suggests that similar effects could be explored for this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
